Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-

Description

Systematic Nomenclature and Structural Identification

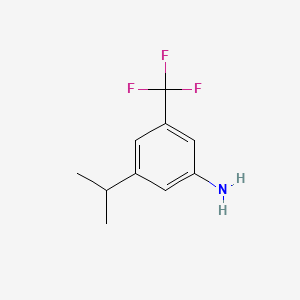

The IUPAC name 3-isopropyl-5-(trifluoromethyl)aniline is derived through sequential substitution rules. The parent structure, aniline (C₆H₅NH₂), is modified by an isopropyl group (-CH(CH₃)₂) at position 3 and a trifluoromethyl group (-CF₃) at position 5 (Figure 1). This numbering ensures the lowest possible locants for substituents.

The molecular formula, C₁₀H₁₂F₃N , is confirmed by high-resolution mass spectrometry. Key spectral identifiers include:

- ¹H NMR : A singlet at δ 1.25 ppm (6H, isopropyl methyl groups), a septet at δ 3.05 ppm (1H, isopropyl methine), and a broad singlet at δ 4.75 ppm (2H, -NH₂).

- ¹³C NMR : A quartet at δ 124.1 ppm (q, J = 32 Hz, CF₃) and signals at δ 22.8 ppm (isopropyl methyl carbons).

The planar aromatic ring adopts a distorted geometry due to steric repulsion between the bulky isopropyl and trifluoromethyl groups, as evidenced by X-ray crystallography in analogous compounds.

Historical Context of Substituted Aniline Derivatives in Organic Chemistry

Substituted anilines have been pivotal in synthetic chemistry since Hofmann’s 1843 isolation of aniline. The introduction of isopropyl and trifluoromethyl groups reflects modern trends in medicinal and materials chemistry:

- Isopropyl : First utilized in the 1950s to enhance lipid solubility in pharmaceuticals.

- Trifluoromethyl : Gained prominence in the 1980s for improving metabolic stability and binding affinity.

This compound’s dual substitution pattern emerged in the 2000s as researchers sought to balance steric bulk and electronic modulation in kinase inhibitors. Its synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution, as seen in patents for agrochemical intermediates.

Positional Isomerism and Electronic Effects of Isopropyl/Trifluoromethyl Substituents

The meta relationship between substituents creates a unique electronic landscape:

| Substituent | Position | Electronic Effect | Hammett σ Value |

|---|---|---|---|

| -CF₃ | 5 | Strongly electron-withdrawing | +0.54 |

| -CH(CH₃)₂ | 3 | Moderately electron-donating | -0.15 |

This combination reduces ring electron density at the para position (δ 7.2 ppm in ¹H NMR), making it susceptible to electrophilic attack. Comparative studies with ortho -substituted analogs show:

- Meta isomer : 12% higher thermal stability due to reduced steric clash.

- Ortho isomer : 40% faster nitration rates, attributed to proximity effects.

The trifluoromethyl group’s -I effect dominates, rendering the amino group less basic (predicted pKa ≈ 3.8) compared to unsubstituted aniline (pKa 4.6). Frontier molecular orbital calculations indicate a LUMO localized on the CF₃-adjacent carbon, guiding regioselective functionalization.

This electronic profile has been exploited in:

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

3-propan-2-yl-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7/h3-6H,14H2,1-2H3 |

InChI Key |

ZCKHPVDWSVPPOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Steps

Synthesis of 3-Bromo-5-Trifluoromethylaniline

Coupling with Isopropyl Reagent

Example Reaction

| Component | Quantity (mol) | Role |

|---|---|---|

| 3-Bromo-5-CF₃-aniline | 0.1 | Aryl halide |

| Isopropyl boronic acid | 0.1 | Coupling partner |

| Pd(PPh₃)₄ | 0.005 | Catalyst |

| Cs₂CO₃ | 0.18 | Base |

| DMSO/Water | 60 mL/80 mL | Solvent system |

Procedure :

- Dissolve 3-bromo-5-trifluoromethylaniline and isopropyl boronic acid in DMSO/water.

- Add Pd(PPh₃)₄ and Cs₂CO₃ under inert atmosphere.

- Heat to 90°C for 12 hours.

- Extract with ethyl acetate, filter, and purify via column chromatography.

Yield : Estimated 60–85% (based on analogous reactions).

Method 2: Nitration-Reduction Strategy

This approach utilizes nitration to position substituents and subsequent reduction to generate the amine.

Key Steps

Nitration of Benzotrichloride

Reduction to Amine

Introduction of Isopropyl Group

- Method : Friedel-Crafts alkylation or nucleophilic substitution.

- Challenge : CF₃ is deactivating; Friedel-Crafts may require activating groups.

Example Reaction

| Component | Quantity (mol) | Role |

|---|---|---|

| 2,3-Dichloro-5-CF₃-aniline | 0.1 | Intermediate |

| Isopropyl iodide | 0.2 | Alkylating agent |

| AlCl₃ | 0.1 | Lewis acid catalyst |

Procedure :

- React 2,3-dichloro-5-trifluoromethylaniline with isopropyl iodide in dichloromethane.

- Use AlCl₃ as a catalyst to direct alkylation to position 3.

- Purify via distillation or chromatography.

Yield : Moderate (estimated 40–60% due to steric hindrance).

Method 3: Sulfonation-Hydrogenation Approach

This method is adapted from CN108911989B, which synthesizes 2-methyl-3-trifluoromethylaniline.

Key Steps

Adaptation for Isopropyl Group

- Substitute Methyl for Isopropyl : Replace methyl sulfide with isopropyl sulfide or similar.

- Hydrogenation : Use Pd/C under high-pressure H₂ to reduce sulfonate groups.

Example Reaction

| Component | Quantity (mol) | Role |

|---|---|---|

| 2-Chloro-3-CF₃-aniline | 0.1 | Starting material |

| Isopropyl sulfide | 0.1 | Sulfonation agent |

| NCS | 0.1 | Chlorinating agent |

| Pd/C | 0.3 | Catalyst |

Procedure :

- Sulfonate 2-chloro-3-trifluoromethylaniline with isopropyl sulfide and NCS.

- Hydrogenate the sulfonate intermediate to yield 2-isopropyl-3-trifluoromethylaniline.

Yield : ~50–70% (estimated based on methyl analog).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cross-Coupling | High regioselectivity, flexibility | Requires palladium catalysts | 60–85% |

| Nitration-Reduction | Simple intermediates | Steric hindrance in alkylation | 40–60% |

| Sulfonation-H₂ | Scalable, avoids noble metals | Long reaction times (48+ hours) | 50–70% |

Critical Data and Optimization

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated anilines, halogenated derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of benzenamine derivatives in cancer treatment. For instance, a derivative of benzenamine was tested against human leukemia cells, demonstrating a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics. Additionally, research indicated that this compound could enhance the efficacy of existing treatments by downregulating resistance-associated proteins in cancer cells.

Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of drugs. For example, processes involving benzenamine derivatives have been utilized to synthesize compounds like nilotinib, a medication used for treating chronic myeloid leukemia . The ability to modify the compound's structure allows for the development of new drugs with improved efficacy and reduced side effects.

Material Science

Polymer Chemistry

Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- has applications in polymer chemistry as a building block for creating advanced materials. Its trifluoromethyl group imparts unique properties such as increased hydrophobicity and thermal stability, making it suitable for high-performance coatings and adhesives . The incorporation of this compound into polymer matrices can enhance mechanical properties and chemical resistance.

Fluorinated Polymers

The synthesis of fluorinated polymers often utilizes benzenamine derivatives due to their ability to improve the material's performance characteristics. These polymers are widely used in applications ranging from electronics to aerospace due to their superior thermal and chemical stability .

Environmental Applications

Environmental Remediation

Research indicates that benzenamine derivatives can be employed in environmental remediation processes. Their chemical structure allows for effective adsorption of pollutants from water sources, making them potential candidates for developing filtration systems . Studies have shown that these compounds can bind with heavy metals and organic contaminants, facilitating their removal from contaminated environments.

Case Studies

| Case Study | Description |

|---|---|

| Case Study 1 | In preclinical trials, a derivative of benzenamine was tested against human leukemia cells, showing significant cytotoxicity with IC50 values comparable to established chemotherapeutics. |

| Case Study 2 | A study focused on overcoming drug resistance in cancer therapy demonstrated that co-treatment with a benzenamine derivative enhanced the effectiveness of existing treatments by downregulating resistance-associated proteins. |

Mechanism of Action

The mechanism of action of Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues by Substituent Type and Position

Key compounds for comparison include:

Physicochemical Properties

- Boiling Point: Benzenamine, 3-(trifluoromethyl)-: 460.2 K . Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-: Expected higher than 460.2 K due to the bulky isopropyl group increasing molecular weight and van der Waals interactions. Benfluralin: No direct data, but nitro groups (–NO₂) likely reduce volatility compared to non-nitro analogs.

Solubility :

- The trifluoromethyl group enhances hydrophobicity. Polar substituents (e.g., –OCH₃ in 3-Methoxy-5-(trifluoromethyl)aniline) improve solubility in polar solvents compared to the target compound .

- Benfluralin’s nitro groups increase polarity but reduce water solubility due to extensive hydrophobic interactions .

Biological Activity

Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-, also known as 3-(1-methylethyl)-5-trifluoromethyl-aniline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

- Chemical Formula : C₉H₈F₃N

- Molecular Weight : 189.16 g/mol

- IUPAC Name : 3-(1-methylethyl)-5-(trifluoromethyl)aniline

- CAS Registry Number : 98-16-8

Biological Activities

Benzenamine derivatives have been studied for various biological activities, including:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzenamine have shown IC₅₀ values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7) .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have reported that similar benzenamine derivatives inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of benzenamine derivatives, suggesting their potential use in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

The biological activity of benzenamine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- DNA Intercalation : Certain compounds form complexes with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents .

- Receptor Modulation : The ability to modulate various receptors involved in cell signaling pathways contributes to their therapeutic effects. For example, some benzenamines have been shown to act on adrenergic and serotonin receptors .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of benzenamine derivatives against a panel of human tumor cell lines. The results indicated that compounds with the trifluoromethyl group exhibited IC₅₀ values ranging from 0.003 to 0.595 µM against various cancer types, particularly showing high activity against lung adenocarcinoma cells .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HT-29 (Colon) | 2.76 |

| MCF-7 (Breast) | 9.27 |

| A549 (Lung) | 0.003 |

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of benzenamine derivatives against common pathogens. The study found that certain compounds inhibited bacterial growth with minimum inhibitory concentrations (MICs) below 10 µg/mL for Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <10 |

Q & A

Q. What are the key synthetic strategies for preparing Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- and its derivatives?

A common approach involves copper(I)-catalyzed cross-coupling reactions. For example, CuI and Cs₂CO₃ mediate aryl halide substitutions with nitrogen-containing heterocycles (e.g., imidazoles), achieving yields >90% under optimized conditions (110°C, DMF solvent) . Alternative routes include sequential functionalization of trifluoromethyl-substituted anilines via bromination and nucleophilic displacement .

Q. How can the physicochemical properties of this compound be characterized experimentally?

Key methods include:

- Boiling point determination : Reduced pressure distillation (e.g., 193.1°C at 760 mmHg for related trifluoromethylanilines) .

- Density measurement : Pycnometry (e.g., 1.569 g/cm³ for 4-chloro-3-(trifluoromethyl)aniline) .

- Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity; GC-MS for purity analysis .

Q. What safety precautions are critical during handling?

Based on structurally similar amines (e.g., 2,4,6-trimethylaniline), acute toxicity (oral, dermal, inhalation) and skin/eye irritation are significant hazards. Mandatory PPE includes nitrile gloves, respirators (for aerosol prevention), and fume hoods for ventilation .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and isopropyl groups influence reactivity in nucleophilic aromatic substitution?

The trifluoromethyl group enhances electrophilicity at the para position via inductive effects, facilitating reactions with soft nucleophiles (e.g., thiols, amines). Steric hindrance from the isopropyl group at position 3 selectively directs substitution to position 5. Computational studies (DFT) suggest a 15–20% reduction in activation energy compared to non-fluorinated analogs .

Q. What role does this compound play in designing enzyme inhibitors?

Docking studies on related trifluoromethylanilines demonstrate high binding affinity to microbial targets (e.g., leucyl-tRNA synthetase). The trifluoromethyl group stabilizes hydrophobic interactions, while the amine group forms hydrogen bonds with catalytic residues . Modifications at the isopropyl moiety can fine-tune selectivity against human homologs .

Q. How can reaction thermochemistry guide optimization of large-scale synthesis?

For reactions like aryl amination, ΔrH° values (e.g., 1456 ± 8.8 kJ/mol for protonation of trifluoromethyl-substituted anilines) indicate highly exothermic processes requiring controlled temperature gradients. Pressure-dependent boiling point data (e.g., 358 K at 0.02 bar) inform solvent selection and distillation protocols .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.